4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
“4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound with a pyrazole core, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and an amine group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has a methoxyphenyl group attached to one carbon of the pyrazole ring, and a methyl group and an amine group attached to another carbon of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions that this specific compound would undergo depend on the reaction conditions and the other compounds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrazoles include moderate to high stability, good solubility in polar solvents, and the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
- A study by Bawa, Ahmad, and Kumar (2009) describes the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, an approach useful for synthesizing secondary amines. This method is significant in creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
- Hayvalı, Unver, and Svoboda (2010) synthesized and characterized new Schiff base ligands, including compounds related to 4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. These compounds were studied using various spectroscopic methods, revealing insights into tautomeric equilibria (Hayvalı, Unver, & Svoboda, 2010).
Pharmaceutical and Biological Activity
- Kaping, Kalita, Sunn, et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. These compounds were screened for anti-inflammatory and anti-cancer activity, showing promising results (Kaping, Kalita, Sunn, et al., 2016).
- Hassan, Hafez, and Osman (2014) worked on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Material Science Applications
- Aly and El-Mohdy (2015) reported on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This modification led to polymers with potential medical applications, including enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).
Corrosion Inhibition in Industrial Applications
- Singh, Ansari, Quraishi, et al. (2020) explored the use of pyrazol derivatives, including methoxyphenyl-based compounds, for corrosion inhibition of N80 steel in acidizing environments. This research is crucial for oil well stimulation in the petroleum industry (Singh, Ansari, Quraishi, et al., 2020).
Future Directions
The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on this specific compound could involve investigating its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXFYAJYMOMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586485 | |
Record name | 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895010-58-9 | |
Record name | 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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